REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[H:14][H:15].[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[c:6](=[O:12])[nH:7][c:8](=[O:11])[nH:9][cH:10]1.[OH2:13]>>[NH2:1][CH2:4][c:5]1[c:6](=[O:12])[nH:7][c:8](=[O:11])[nH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCc1c[nH]c(=O)[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCc1c[nH]c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |